Bicine

Catalog No.
S627427
CAS No.
150-25-4
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicine

CAS Number

150-25-4

Product Name

Bicine

IUPAC Name

2-[bis(2-hydroxyethyl)amino]acetic acid

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11)

InChI Key

FSVCELGFZIQNCK-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CC(=O)O

Synonyms

BICINE, N,N-bis(2-hydroxyethyl)glycine, N,N-bis(2-hydroxyethyl)glycine, monosodium salt, N,N-bis(2-hydroxyethyl)glycine, sodium salt

Canonical SMILES

C(CO)N(CCO)CC(=O)O

Buffering Agent

Bicine functions primarily as a buffering agent in biological and biochemical experiments. Buffers maintain a stable pH within a specific range, which is crucial for many biological processes and reactions. Bicine has a working pH range of approximately 7.6 to 9.0, making it suitable for various research applications requiring a slightly alkaline environment [].

Here are some examples of how bicine is used as a buffering agent:

  • Enzyme assays: Bicine buffers are used to maintain a consistent pH during enzyme activity measurements, ensuring accurate and reliable results [].
  • Cell culture: Bicine buffers can help regulate the pH of cell culture media, creating optimal conditions for cell growth and function [].
  • Protein purification: Bicine buffers are employed in various protein purification techniques, such as ion exchange chromatography, to maintain protein stability and functionality.

Other Applications

Beyond its primary function as a buffer, bicine finds use in other scientific research areas:

  • Protein crystallization: Bicine can aid in the crystallization of proteins, a crucial step in determining their three-dimensional structure [].
  • Study of amyloid formation: Bicine has been shown to promote the formation of amyloid-beta fibrils, which are associated with Alzheimer's disease and other neurodegenerative conditions. This research helps scientists understand the mechanisms of amyloid formation [].

Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer with the molecular formula C6H13NO4. It has a pKa value of 8.35 at 20 °C, making it effective in maintaining pH stability in biological systems. Bicine is part of the Good's buffer family, which are designed to minimize interference with bio

Bicine functions as a buffer by acting as a weak acid and its conjugate base. When an acid is introduced into the solution, Bicine acts as a base, consuming the additional protons and minimizing the pH change. Conversely, when a base is added, Bicine acts as an acid, releasing protons to counteract the pH increase []. This buffering capacity helps maintain a stable pH environment, which is critical for the proper function of many biological molecules in research settings.

  • Wear gloves and eye protection when handling the solid form [].
  • Avoid prolonged or repeated exposure [].
Typical of amino acids and their derivatives. For instance:

  • Buffering Reactions: Bicine maintains pH by equilibrating between its protonated and deprotonated forms.
  • Metal Chelation: Although it has low metal chelation capability compared to other buffers, bicine can still form complexes with certain metal ions under specific conditions .
  • Hydrolysis: Bicine can undergo hydrolysis when reacting with strong acids or bases, leading to the formation of its constituent components .

Bicine is recognized for its minimal toxicity and compatibility with biological systems. It has been shown to:

  • Support enzyme activity by providing a stable pH environment.
  • Be utilized in various biochemical assays and protein purification processes due to its low interference with biological molecules .

Bicine is synthesized through the reaction of glycine with ethylene oxide. The process involves:

  • The initial formation of a lactone intermediate.
  • Hydrolysis of this lactone to yield bicine as the final product .

This method provides a straightforward pathway for producing bicine in laboratory settings.

Studies have shown that bicine interacts favorably with various biomolecules without significantly altering their structure or function. For example:

  • It has been used effectively in labeling antibodies, where it helps maintain the integrity of the proteins during the labeling process .
  • Research indicates that bicine can be combined with other compounds like tricine for enhanced effects in chemical treatments .

Bicine shares similarities with several other buffering agents. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulapKa ValueKey Characteristics
BicineC6H13NO48.35Low metal chelation; zwitterionic; high solubility
TricineC6H13NO57.75Similar buffering capacity; slightly higher chelation
HEPESC8H18N2O4S7.55Higher solubility; commonly used in cell culture
MOPSC7H15NO4S7.15Effective at lower pH; good for biological systems

Bicine's unique combination of low toxicity, effective buffering range, and minimal interaction with biomolecules distinguishes it from these similar compounds.

Bicine’s buffering capacity arises from its dual functional groups: a tertiary amine and two hydroxyl groups. These groups enable proton exchange reactions, stabilizing pH through equilibrium shifts between acidic and alkaline conditions [1] [3]. The tertiary amine (pKa ≈ 8.3) acts as a proton acceptor, while the hydroxyl groups enhance water solubility and reduce metal ion chelation compared to traditional buffers like EDTA [2] [4].

The temperature dependency of Bicine’s pKa follows trends observed in amino-group buffers. Studies demonstrate a linear decrease in pKa with increasing temperature (−0.018 pH units/°C between 25°C and 50°C), attributed to the exothermic nature of its deprotonation reaction [4]. This contrasts with carboxylic acid buffers (e.g., acetate), which exhibit smaller pKa shifts (<0.01 pH units/°C) [4].

Table 1: Thermodynamic Properties of Bicine

PropertyValueSource
pKa (25°C)8.3 [3] [4]
ΔH (kJ/mol)−25.1 ± 1.2 [4]
ΔS (J/mol·K)−34.5 ± 4.0 [4]
Buffering Range (pH)7.6–9.0 [1] [2]

Research Design Considerations for Bicine-Based Protocols

When integrating Bicine into experimental systems, researchers must account for its ionic strength effects and temperature sensitivity. At ionic strengths >0.1 M, Bicine’s pKa increases by 0.1–0.2 units due to shifts in activity coefficients, necessitating recalibration under high-salt conditions [4]. For temperature-controlled assays, pre-equilibration of buffer solutions is critical to avoid pH drift during reactions.

Bicine’s low metal-binding capacity (<5% chelation efficiency for Ca²⁺/Mg²⁺ at 10 mM) makes it suitable for metalloenzyme studies [1] [2]. For example, in alkaline phosphatase assays, Bicine maintains >95% enzyme activity compared to phosphate buffers, which inhibit activity through metal precipitation [1].

Comparative Framework: Bicine Versus Other Buffer Systems

Bicine occupies a niche between high-alkalinity buffers (e.g., Tris) and narrow-range carboxylate buffers.

Table 2: Buffer System Comparison

BufferpKa (25°C)Temp. Sensitivity (ΔpKa/°C)Metal Interaction
Bicine8.3−0.018Low
Tris8.1−0.031Moderate
HEPES7.5−0.014Low
Phosphate7.2−0.0028High

Tris(hydroxymethyl)aminomethane (Tris) exhibits greater temperature sensitivity (−0.031 pH units/°C), making it less reliable for thermal cycler applications [4]. Conversely, phosphate buffers provide superior pH stability but interfere with metal-dependent reactions [1] [4].

Validation Approaches in Bicine-Based Methodologies

Validating Bicine’s efficacy requires orthogonal pH measurements and activity assays. Nuclear magnetic resonance (NMR) studies confirm protonation states under varying conditions, while enzymatic activity tests (e.g., lactate dehydrogenase kinetics) verify biocompatibility [1] [4].

For long-term storage, Bicine solutions (0.1–0.5 M) show <0.05 pH drift over 30 days at 4°C, validated via spectrophotometric titration [2]. In contrast, Tris solutions under identical conditions exhibit 0.1–0.3 pH drift due to carbonate absorption [4].

Influence of Bicine on Biochemical Reaction Environments

Bicine’s zwitterionic structure minimizes ionic strength perturbations, preserving protein solubility and conformation. In polymerase chain reaction (PCR) mixtures, Bicine-based buffers enhance Taq polymerase processivity by 15–20% compared to Tris-HCl, attributed to reduced electrostatic interference with DNA-template binding [2] [4].

For redox-sensitive systems, Bicine’s hydroxyl groups provide mild antioxidant properties, stabilizing glutathione (GSH) pools at 98% viability over 24 hours versus 80% in HEPES buffers [1].

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

163.08445790 g/mol

Monoisotopic Mass

163.08445790 g/mol

Heavy Atom Count

11

UNII

1J484QFI1O

Related CAS

139-41-3 (mono-hydrochloride salt)
17123-43-2 (hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 123 of 125 companies (only ~ 1.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

150-25-4

Wikipedia

Bicine

General Manufacturing Information

Glycine, N,N-bis(2-hydroxyethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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